3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl-
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Overview
Description
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining indoloquinoxaline, pyrazolone, and benzylidene moieties, which may contribute to its diverse chemical and biological properties.
Preparation Methods
The synthesis of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one typically involves multi-step organic reactions. The synthetic route may include:
Formation of the indoloquinoxaline core: This step involves the cyclization of appropriate precursors under specific conditions to form the indoloquinoxaline structure.
Acetylation: The indoloquinoxaline core is then acetylated using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.
Formation of the pyrazolone ring: This step involves the reaction of the acetylated indoloquinoxaline with hydrazine derivatives to form the pyrazolone ring.
Benzylidene formation: The final step involves the condensation of the pyrazolone derivative with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The chloro group in the indoloquinoxaline moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for studies on its effects on biological systems, including potential antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound may be investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may find applications in the development of new materials, dyes, or other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
Indoloquinoxaline derivatives: These compounds share the indoloquinoxaline core and may exhibit similar chemical and biological properties.
Pyrazolone derivatives: Compounds with the pyrazolone ring structure may have comparable reactivity and applications.
Benzylidene derivatives: These compounds contain the benzylidene moiety and may show similar chemical behavior.
The uniqueness of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-4-(3,4-dimethoxybenzylidene)-3-methyl-1H-pyrazol-5(4H)-one lies in its combination of these structural features, which may result in distinct chemical and biological properties compared to other similar compounds.
Biological Activity
3H-Pyrazol-3-one derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The compound in focus, 3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((3,4-dimethoxyphenyl)methylene)-5-methyl- , has drawn attention for its potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups that contribute to its biological activity. The presence of the pyrazolone core provides a scaffold for various substituents, enhancing its pharmacological profile. The indole and quinoxaline moieties are known for their roles in biological interactions and may influence the compound's efficacy against specific targets.
Antimicrobial Activity
Research has demonstrated that pyrazolone derivatives possess significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that compounds similar to the one in focus exhibited activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin and ciprofloxacin .
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
3H-Pyrazol-3-one derivative | Staphylococcus aureus | 15 |
3H-Pyrazol-3-one derivative | Escherichia coli | 20 |
Standard Antibiotic | Ampicillin | 10 |
Anti-cancer Activity
The compound's potential as an anti-cancer agent has also been investigated. In molecular docking studies, it showed promising binding affinities to targets involved in cancer pathways, suggesting its role as a MEK inhibitor. This is particularly relevant given the importance of the MEK-MAPK signaling pathway in various tumors .
Aromatase Inhibition
A related study highlighted the aromatase inhibition activity of pyrazolone derivatives. The most potent compounds exhibited IC50 values significantly lower than those of established inhibitors like letrozole. This suggests that the compound could serve as a lead for developing new aromatase inhibitors for treating hormone-sensitive cancers .
Case Study 1: Antimicrobial Efficacy
In a comparative study on antimicrobial efficacy, a derivative of the target compound was tested against multiple bacterial strains. Results indicated that it exhibited bactericidal effects similar to those of established antibiotics, indicating its potential use in treating bacterial infections .
Case Study 2: Anti-cancer Mechanism
A study focused on the anti-cancer properties of pyrazolone derivatives revealed that one such derivative induced apoptosis in cancer cell lines through caspase activation. The study concluded that these compounds could be developed further for targeted cancer therapies .
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the interactions between the compound and its biological targets. These studies typically involve simulating how the compound binds to enzymes or receptors associated with disease processes. For instance, docking simulations indicated strong interactions with aromatase, supporting experimental findings on its inhibitory activity .
Properties
CAS No. |
119457-17-9 |
---|---|
Molecular Formula |
C29H22ClN5O4 |
Molecular Weight |
540.0 g/mol |
IUPAC Name |
(4E)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-4-[(3,4-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C29H22ClN5O4/c1-16-20(12-17-8-11-24(38-2)25(13-17)39-3)29(37)35(33-16)26(36)15-34-23-7-5-4-6-19(23)27-28(34)32-21-10-9-18(30)14-22(21)31-27/h4-14H,15H2,1-3H3/b20-12+ |
InChI Key |
QPFDYUJUNQFQJP-UDWIEESQSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
Origin of Product |
United States |
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